1,3,2,4-dioxadithiane 2,2,4,4-tetraoxide
Overview
Description
1,3,2,4-Dioxadithiane 2,2,4,4-tetraoxide, also known as ethionic acid cyclic anhydride, is a chemical compound with the molecular formula C2H4O6S2 and a molecular weight of 188.18 g/mol . This compound is characterized by its unique structure, which includes two sulfur atoms and four oxygen atoms arranged in a cyclic configuration. It is a solid at room temperature with a melting point of approximately 80°C .
Preparation Methods
The synthesis of 1,3,2,4-dioxadithiane 2,2,4,4-tetraoxide can be achieved through various methods. One common synthetic route involves the reaction of hexamethyldisiloxane with methanedisulfonyl dichloride . The reaction conditions typically require a controlled environment to ensure the proper formation of the cyclic anhydride structure. Industrial production methods may involve similar chemical reactions but on a larger scale, with additional steps for purification and quality control to ensure the compound’s consistency and purity .
Chemical Reactions Analysis
1,3,2,4-Dioxadithiane 2,2,4,4-tetraoxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various sulfur-containing products.
Reduction: Reduction reactions can convert the compound into simpler sulfur-containing molecules.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride[3][3]. The major products formed from these reactions depend on the specific conditions and reagents used but often include various sulfur oxides and sulfates[3][3].
Scientific Research Applications
1,3,2,4-Dioxadithiane 2,2,4,4-tetraoxide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1,3,2,4-dioxadithiane 2,2,4,4-tetraoxide involves its interaction with molecular targets and pathways within a given system. The compound’s effects are primarily due to its ability to undergo redox reactions, which can alter the oxidative state of other molecules. This property makes it useful in various chemical and biological processes where redox reactions play a crucial role .
Comparison with Similar Compounds
1,3,2,4-Dioxadithiane 2,2,4,4-tetraoxide can be compared with other similar compounds, such as:
1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide: This compound has a similar structure but differs in the position of the sulfur atoms within the ring.
Methylene methanedisulfonate: Another sulfur-containing compound with different chemical properties and applications.
The uniqueness of this compound lies in its specific cyclic structure and the resulting chemical reactivity, which distinguishes it from other sulfur-containing compounds .
Properties
IUPAC Name |
1,3,2,4-dioxadithiane 2,2,4,4-tetraoxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O6S2/c3-9(4)2-1-7-10(5,6)8-9/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSANMHWDSONVEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)OS(=O)(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060119 | |
Record name | 1,3,2,4-Dioxadithiane, 2,2,4,4-tetraoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
503-41-3 | |
Record name | 1,3,2,4-Dioxadithiane, 2,2,4,4-tetraoxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=503-41-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,2,4-Dioxadithiane 2,2,4,4-tetraoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,2,4-Dioxadithiane, 2,2,4,4-tetraoxide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3,2,4-Dioxadithiane, 2,2,4,4-tetraoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,2,4-dioxadithiane 2,2,4,4-tetraoxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.244 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3,2,4-dioxadithiane 2,2,4,4-tetraoxide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HSJ374FH79 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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